4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Description
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Properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-8-11(15(17)18)5-6-13(14)20-9-10-3-2-4-12(16)7-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIJIQPDXNEOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds of similar structure have been known to interact with various biochemical targets, influencing their function and leading to changes at the molecular level .
Mode of Action
It is known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Similar compounds have been known to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have certain pharmacokinetic properties that influence its bioavailability .
Result of Action
The compound’s potential involvement in reactions such as free radical bromination, nucleophilic substitution, and oxidation suggests that it may induce changes at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. The interaction between this compound and MAO-B can lead to enzyme inhibition, affecting neurotransmitter levels in the brain.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. These interactions can result in alterations in metabolic pathways and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its role in cellular processes and biochemical reactions.
Biological Activity
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its structure features a benzoyl chloride moiety, which is known to exhibit various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C15H14ClO3
- Molecular Weight : 284.72 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation or survival, leading to reduced tumor growth.
- DNA Interaction : It can potentially bind to DNA or interfere with DNA repair mechanisms, which is a common pathway for anticancer agents.
- Antimicrobial Activity : The presence of the chlorobenzyl group enhances the lipophilicity of the compound, allowing it to penetrate bacterial membranes effectively.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, a study on related benzoyl derivatives showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, suggesting that structural modifications can enhance cytotoxicity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with MIC values reported as low as 46.9 μg/mL for certain derivatives .
Case Studies
-
Study on Benzoyl Derivatives :
A study evaluated the biological activity of several benzoyl derivatives, including those with chlorinated phenyl groups. The results indicated that compounds with electron-withdrawing groups (like chlorine) showed enhanced cytotoxicity in vitro against various cancer cell lines . -
Antimicrobial Testing :
Another investigation assessed the antimicrobial efficacy of structurally similar compounds against multi-drug resistant strains. The findings highlighted that certain derivatives exhibited significant bacteriostatic effects, reinforcing the importance of substituent groups in determining biological activity .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Anticancer Activity (IC50 µg/mL) | Antimicrobial Activity (MIC μg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Benzoyl derivative A | 1.61 | 46.9 |
| Benzoyl derivative B | 1.98 | 93.7 |
Scientific Research Applications
Enzyme Interaction
This compound has been shown to interact with various enzymes, particularly monoamine oxidase B (MAO-B), which is crucial for neurotransmitter metabolism. Such interactions can influence enzyme activity, potentially leading to therapeutic applications in neurodegenerative diseases where MAO-B plays a role.
Cellular Effects
The compound modulates cellular processes by affecting gene expression and signaling pathways. For instance, it can alter oxidative stress responses and apoptosis mechanisms, which are vital in cancer research.
Antimicrobial Activity
The presence of the chlorobenzyl group enhances the lipophilicity of the compound, which improves its ability to penetrate bacterial membranes effectively. This characteristic positions it as a candidate for developing new antimicrobial agents.
Case Studies on Antimicrobial Efficacy
Studies have shown that compounds similar to this one exhibit significant antibacterial and antifungal activities. For instance, derivatives with similar structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating comparable efficacy to standard antibiotics .
Synthesis of Functional Materials
The reactive functional groups present in 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride make it suitable for use in synthesizing advanced materials, including polymers and coatings that require specific chemical properties.
Temporal Effects in Laboratory Settings
The stability of this compound under various conditions is crucial for its application in research and industry. Studies indicate that while it remains stable under specific conditions, degradation over time can reduce its efficacy.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage levels in animal models. Low doses may exhibit beneficial effects such as enzyme inhibition, while high doses could lead to toxicity and cellular damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
